1-[(naphthalen-1-yl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
Overview
Description
1-[(Naphthalen-1-yl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole is a complex organic compound that features a naphthalene ring, an oxadiazole ring, and an indole ring
Preparation Methods
The synthesis of 1-[(naphthalen-1-yl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: Starting with naphthalene, a Friedel-Crafts alkylation reaction can be used to introduce the methyl group, forming naphthalen-1-ylmethyl.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazides and carboxylic acids under acidic conditions.
Coupling with Indole: The final step involves coupling the naphthalen-1-ylmethyl and oxadiazole derivative with indole using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(Naphthalen-1-yl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxadiazole ring to an amine.
Common reagents and conditions for these reactions include acidic or basic environments, high temperatures, and the use of catalysts like palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(Naphthalen-1-yl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[(naphthalen-1-yl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
1-[(Naphthalen-1-yl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole can be compared with similar compounds such as:
1-Naphthalen-2-yl-propan-1-one: This compound shares the naphthalene ring but lacks the oxadiazole and indole rings, resulting in different chemical properties and applications.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate:
The uniqueness of this compound lies in its combination of the naphthalene, oxadiazole, and indole rings, which confer distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[1-(naphthalen-1-ylmethyl)indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-16(2)23-25-26-24(28-23)22-14-18-9-4-6-13-21(18)27(22)15-19-11-7-10-17-8-3-5-12-20(17)19/h3-14,16H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUYJSDZCYJBSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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